In Vitro MAO-A Inhibitory Potency: Befloxatone vs. Moclobemide, Brofaromine, and Toloxatone
In a comparative in vitro study using rat brain homogenates, befloxatone demonstrated superior MAO-A inhibitory potency relative to a panel of reference RIMAs [1]. The rank order of potency was established as: befloxatone > harmaline > brofaromine > BW 137OU87 > RS 8359 > toloxatone > moclobemide [1].
| Evidence Dimension | MAO-A inhibitory potency (rank order) |
|---|---|
| Target Compound Data | Most potent (ranked #1) |
| Comparator Or Baseline | moclobemide (ranked last, #7); brofaromine (#3); toloxatone (#6) |
| Quantified Difference | befloxatone > harmaline > brofaromine > BW 137OU87 > RS 8359 > toloxatone > moclobemide |
| Conditions | Rat brain homogenates; in vitro MAO-A activity assay |
Why This Matters
This head-to-head potency ranking allows researchers to select the most potent RIMA for studies requiring robust MAO-A inhibition at low compound concentrations.
- [1] Curet O, Damoiseau G, Aubin N, Sontag N, Rovei V, Jarreau FX. Befloxatone, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile. J Pharmacol Exp Ther. 1996 Apr;277(1):253-64. View Source
